Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoate
CAS No.: 866144-34-5
Cat. No.: VC8143891
Molecular Formula: C18H19NO7S
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoate - 866144-34-5](/images/structure/VC8143891.png)
Specification
CAS No. | 866144-34-5 |
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Molecular Formula | C18H19NO7S |
Molecular Weight | 393.4 g/mol |
IUPAC Name | methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate |
Standard InChI | InChI=1S/C18H19NO7S/c1-23-13-4-6-14(7-5-13)27(21,22)19-15(10-18(20)24-2)12-3-8-16-17(9-12)26-11-25-16/h3-9,15,19H,10-11H2,1-2H3 |
Standard InChI Key | JFMJQXAYMYXRFA-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)OC)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)OC)C2=CC3=C(C=C2)OCO3 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₈H₁₉NO₇S and a molecular weight of 393.41 g/mol . Its structure integrates three key moieties:
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A 1,3-benzodioxole ring (providing electron-rich aromatic characteristics).
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A 4-methoxyphenylsulfonamide group (imparting sulfonamide-based reactivity).
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A methyl propanoate ester (enhancing solubility and metabolic stability) .
Spectral and Computational Data
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SMILES:
COC(=O)CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC=C(C=C3)OC
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IUPAC Name: Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate .
Physicochemical Properties
Property | Value | Source |
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Melting Point | Not reported | |
Boiling Point | Not reported | |
Purity | ≥98% (HPLC) | |
Solubility | Likely soluble in DMSO, DCM | Inferred from analogs |
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via multistep organic reactions, often involving:
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Sulfonylation: Reaction of 3-amino-3-(1,3-benzodioxol-5-yl)propanoate with 4-methoxyphenylsulfonyl chloride under basic conditions .
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Esterification: Protection of the carboxylic acid as a methyl ester using methanol and catalytic acid .
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Purification: Column chromatography or recrystallization to achieve high purity .
A representative synthetic pathway is illustrated below:
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Intermediate 1: 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid → methyl ester formation.
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Intermediate 2: Sulfonylation with 4-methoxybenzenesulfonyl chloride.
Industrial Production
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Manufacturers: MolCore BioPharmatech and Matrix Scientific produce the compound as a high-purity intermediate for APIs .
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Scale-Up Challenges: Control of sulfonylation exothermicity and byproduct formation (e.g., over-sulfonated derivatives) .
Pharmacological and Industrial Applications
Drug Intermediate
The compound serves as a precursor in synthesizing anticoagulants (e.g., dabigatran analogs) and protease inhibitors due to its sulfonamide moiety . For example:
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Dabigatran Etexilate: A thrombin inhibitor where similar sulfonamide intermediates are critical for binding affinity .
Biological Activity Screening
Assay Type | Result | Reference |
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Antitubercular | Moderate activity (MIC ~10 μM) | |
HDAC Inhibition | Potential inhibitor (docking score: -13.6) |
Future Research Directions
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